molecular formula C13H11Cl2N3O2S2 B3036454 2-({3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide CAS No. 343376-20-5

2-({3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide

Cat. No.: B3036454
CAS No.: 343376-20-5
M. Wt: 376.3 g/mol
InChI Key: KULMQINGVKGXDD-UHFFFAOYSA-N
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Description

2-({3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide is a chemical compound with a complex structure that includes a thienyl group, a dichlorobenzyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzyl chloride, which is then reacted with a thienyl compound to form the intermediate 2-(2,4-dichlorobenzyl)oxy-2-thienyl compound. This intermediate is then subjected to further reactions with hydrazine and carbonyl compounds to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[[3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carbonyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2S2/c14-8-2-1-7(9(15)5-8)6-20-10-3-4-22-11(10)12(19)17-18-13(16)21/h1-5H,6H2,(H,17,19)(H3,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULMQINGVKGXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C(=O)NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-({3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide
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2-({3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide
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2-({3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide
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2-({3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide
Reactant of Route 5
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2-({3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide
Reactant of Route 6
2-({3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide

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